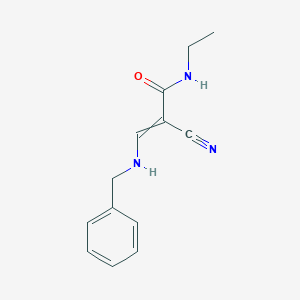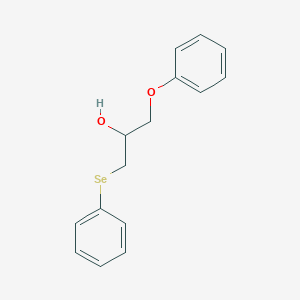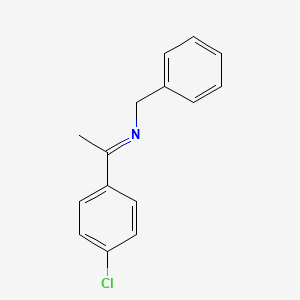
(1E)-N-Benzyl-1-(4-chlorophenyl)ethan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-Benzyl-1-(4-chlorophenyl)ethan-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a benzyl group attached to the nitrogen atom and a 4-chlorophenyl group attached to the carbon atom of the imine. The compound’s structure and properties make it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Benzyl-1-(4-chlorophenyl)ethan-1-imine typically involves the condensation reaction between benzylamine and 4-chlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-N-Benzyl-1-(4-chlorophenyl)ethan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The benzyl and 4-chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1E)-N-Benzyl-1-(4-chlorophenyl)ethan-1-imine has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1E)-N-Benzyl-1-(4-chlorophenyl)ethan-1-imine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the compound’s structure and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1E)-N-Benzyl-1-phenylethan-1-imine: Lacks the chlorine substituent on the phenyl ring.
(1E)-N-Benzyl-1-(4-methylphenyl)ethan-1-imine: Contains a methyl group instead of a chlorine atom on the phenyl ring.
(1E)-N-Benzyl-1-(4-fluorophenyl)ethan-1-imine: Contains a fluorine atom instead of a chlorine atom on the phenyl ring.
Uniqueness
(1E)-N-Benzyl-1-(4-chlorophenyl)ethan-1-imine is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The chlorine substituent can affect the compound’s electron density, steric properties, and interactions with other molecules.
Eigenschaften
CAS-Nummer |
84391-48-0 |
|---|---|
Molekularformel |
C15H14ClN |
Molekulargewicht |
243.73 g/mol |
IUPAC-Name |
N-benzyl-1-(4-chlorophenyl)ethanimine |
InChI |
InChI=1S/C15H14ClN/c1-12(14-7-9-15(16)10-8-14)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI-Schlüssel |
MQOMIACOKVWTEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NCC1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


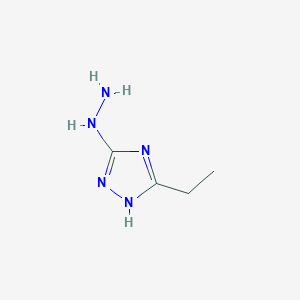
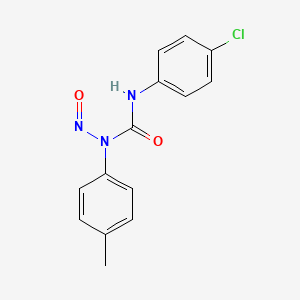
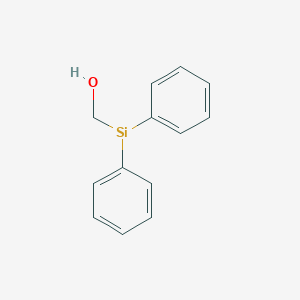
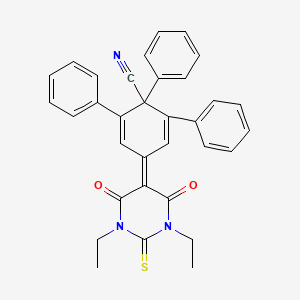


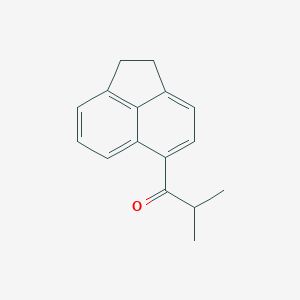
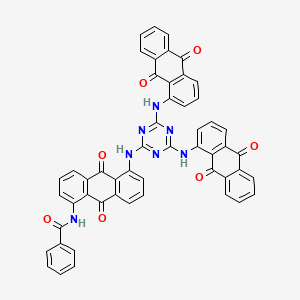
![N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B14405072.png)
![4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14405080.png)
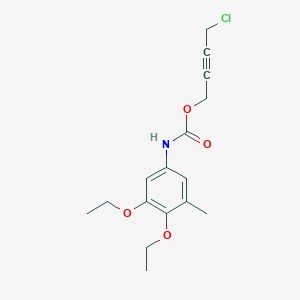
![9-[(Propan-2-yl)sulfanyl]anthracene](/img/structure/B14405098.png)
